molecular formula C19H17N5O3S2 B4056514 N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

Cat. No.: B4056514
M. Wt: 427.5 g/mol
InChI Key: RFRDIXNAXZJKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide” is a chemical compound with the linear formula C22H20N6O3S2. It has a molecular weight of 480.571 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a type of heterocyclic compound. This ring is attached to a quinoline structure, another type of heterocyclic compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 480.571 and a linear formula of C22H20N6O3S2 .

Scientific Research Applications

Synthesis and Chemical Characterization

Synthesis of Triazoloquinoxaline Derivatives

A study detailed the formation of methyl 2-[2-(4-phenyl[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates through DCC coupling methods, showcasing the chemical versatility of triazoloquinoxaline derivatives (Fathalla, 2015).

Antimicrobial and Anticancer Activities

Antimicrobial Activity

Research on various triazolo and thiadiazine derivatives has revealed significant antimicrobial properties. For instance, new 6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines showed promising activities against several bacterial strains (Almajan et al., 2010).

Anticancer Activity

The synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives has been targeted for their structural requirements essential for anticancer activity, with certain compounds displaying significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Molecular Docking and Theoretical Investigations

Molecular Docking Studies

Theoretical investigations and molecular docking studies have been conducted on sulfonamide derivatives for their potential as antimalarial agents and for COVID-19 drug applications. These studies provide insights into the molecular interactions and binding affinities of these compounds with biological targets (Fahim & Ismael, 2021).

Future Directions

The future directions for this compound could involve further investigations on its scaffold to harness its optimum antibacterial potential . This could help in dealing with the escalating problems of microbial resistance .

Properties

IUPAC Name

2-[(4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S2/c1-12-10-13-4-2-3-5-16(13)24-18(12)22-23-19(24)28-11-17(25)21-14-6-8-15(9-7-14)29(20,26)27/h2-10H,11H2,1H3,(H,21,25)(H2,20,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRDIXNAXZJKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide
Reactant of Route 6
N-[4-(aminosulfonyl)phenyl]-2-[(4-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.